molecular formula C9H14O2 B14715032 Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester CAS No. 21304-31-4

Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester

Cat. No.: B14715032
CAS No.: 21304-31-4
M. Wt: 154.21 g/mol
InChI Key: LTDIICLCOBKKHA-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclopropanecarboxylic acid, featuring an ethyl ester group, a vinyl group, and a methyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester typically involves the esterification of 2-ethenyl-2-methylcyclopropanecarboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions can modulate biological pathways and exhibit potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 2-ethenyl-2-methyl-, ethyl ester is unique due to the presence of both a vinyl group and an ester group on the cyclopropane ring.

Properties

CAS No.

21304-31-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 2-ethenyl-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-4-9(3)6-7(9)8(10)11-5-2/h4,7H,1,5-6H2,2-3H3

InChI Key

LTDIICLCOBKKHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C)C=C

Origin of Product

United States

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